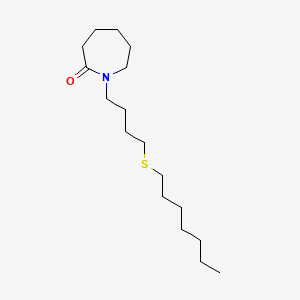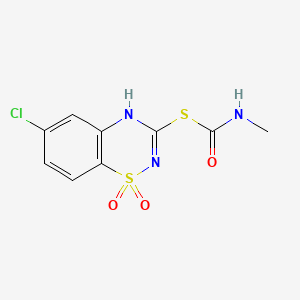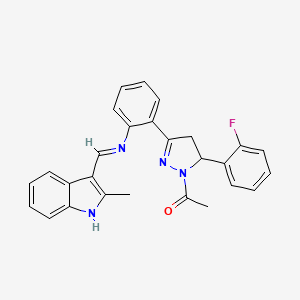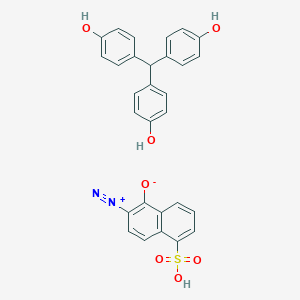
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide: is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, particularly their ability to interact with DNA and proteins . The compound’s structure includes a fused heterocyclic system, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves multi-step protocols. One common method starts with isatin or its derivatives, which undergoes a series of reactions including nucleophilic substitution and cyclization . For instance, the synthesis of 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo(2,3-b)quinoxaline derivatives involves the reaction of isatin with various anilines under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, particularly at the bromine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide or various amines are employed under conditions that favor nucleophilic attack.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives is DNA intercalation. This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription . This mechanism is particularly relevant for their anticancer and antiviral activities, as it can lead to cell death or the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- NCA0424
- B-220
- 9-OH-B-220
These compounds share the indoloquinoxaline core structure and exhibit similar DNA intercalation properties .
Uniqueness
What sets 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide apart is its specific substitution pattern, which can influence its binding affinity and specificity for DNA and proteins. This unique structure may result in distinct pharmacological profiles and potential therapeutic applications .
Propriétés
Numéro CAS |
109322-18-1 |
|---|---|
Formule moléculaire |
C24H19BrN6O2S |
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H19BrN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-11-6-14(25)12-17(20)22-23(31)28-19-5-3-2-4-18(19)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34) |
Clé InChI |
JVDIVNKQDVATJT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


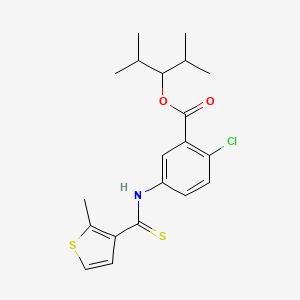
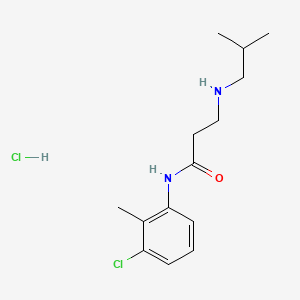
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
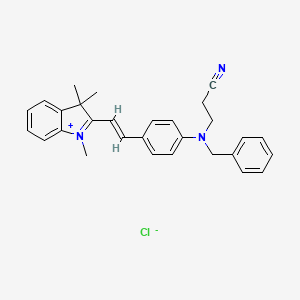
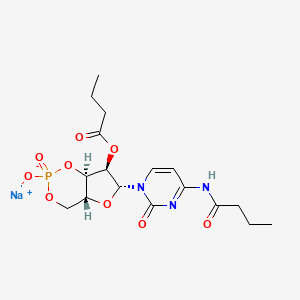
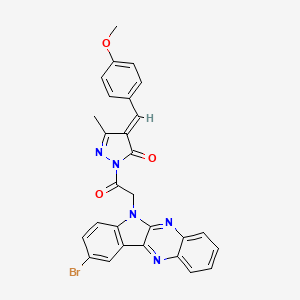
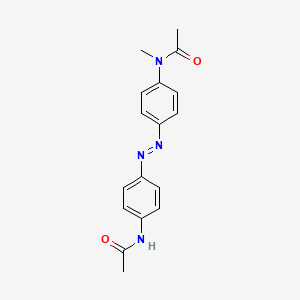
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

